1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
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Overview
Description
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.
Chemical Reactions Analysis
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or modifying their function.
Comparison with Similar Compounds
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:
Similar Compounds: Other azetidinones, such as 3-hydroxy-2-azetidinone and 1-(trimethylsilyl)-3-(hydroxymethyl)-2-azetidinone.
Properties
Molecular Formula |
C10H21NO2Si |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
InChI Key |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Origin of Product |
United States |
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